molecular formula C15H14OS B8520145 4-[(2,3-Dihydro-1H-inden-2-yl)sulfanyl]phenol CAS No. 85072-30-6

4-[(2,3-Dihydro-1H-inden-2-yl)sulfanyl]phenol

Cat. No.: B8520145
CAS No.: 85072-30-6
M. Wt: 242.3 g/mol
InChI Key: JMXYGANKCRAJBE-UHFFFAOYSA-N
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Description

4-[(2,3-Dihydro-1H-inden-2-yl)sulfanyl]phenol is a useful research compound. Its molecular formula is C15H14OS and its molecular weight is 242.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

85072-30-6

Molecular Formula

C15H14OS

Molecular Weight

242.3 g/mol

IUPAC Name

4-(2,3-dihydro-1H-inden-2-ylsulfanyl)phenol

InChI

InChI=1S/C15H14OS/c16-13-5-7-14(8-6-13)17-15-9-11-3-1-2-4-12(11)10-15/h1-8,15-16H,9-10H2

InChI Key

JMXYGANKCRAJBE-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=CC=CC=C21)SC3=CC=C(C=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-(p-methoxyphenylthio) indane (5 g) in dry dichloromethane (40 ml) was cooled to -70°. Boron tribromide (6 g) was added slowly with stirring at -70°. When addition was complete, the reaction mixture was kept at -70° for a further 10 minutes and then allowed to warm to room temperature. The mixture was left overnight and water (70 ml) then added slowly with stirring. The mixture was then poured into water (65 ml) and a further quantity (95 ml) of dichloromethane added, and the mixture agitated. The dichloromethane solution was separated and extracted with 2 molar sodium hydroxide. The cloudy extract was allowed to stand until it cleared and was then decanted from a residue. The solution was acidified with dilute hydrochloric acid and extracted with ether. The ether solution was washed with water, dried, and evaporated to give 2-(p-hydroxyphenylthio)indane.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
reactant
Reaction Step Three
Name
Quantity
65 mL
Type
reactant
Reaction Step Four
Quantity
95 mL
Type
solvent
Reaction Step Five

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